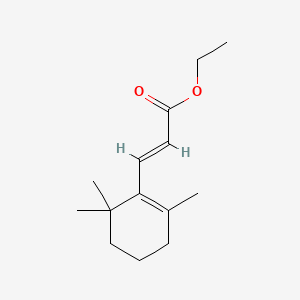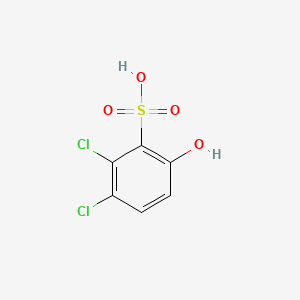
Cesium tricarbonyltrichlororuthenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of cesium tricarbonyltrichlororuthenate typically involves the reaction of ruthenium trichloride with cesium carbonate in the presence of carbon monoxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Cesium tricarbonyltrichlororuthenate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: It can also be reduced, typically using reducing agents such as hydrogen or hydrazine.
Substitution: Ligand substitution reactions are common, where the carbonyl or chloride ligands are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like oxygen or chlorine, and reducing agents like hydrogen or hydrazine.
Scientific Research Applications
Cesium tricarbonyltrichlororuthenate has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbonylation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in radiopharmaceuticals for imaging and therapy.
Industry: It is used in the development of new materials and as a precursor for other ruthenium-based compounds .
Mechanism of Action
The mechanism by which cesium tricarbonyltrichlororuthenate exerts its effects involves the interaction of its ligands with target molecules. The carbonyl and chloride ligands can participate in coordination with other metal centers or organic molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Cesium tricarbonyltrichlororuthenate can be compared with other similar compounds, such as:
Cesium trichlororuthenate: Lacks the carbonyl ligands, leading to different reactivity and applications.
Ruthenium tricarbonyl complexes: These compounds have similar carbonyl ligands but may differ in their counterions, affecting their solubility and reactivity.
Cesium carbonate: Used as a base in organic synthesis, but lacks the metal center and carbonyl ligands present in this compound
These comparisons highlight the unique combination of ligands and metal center in this compound, which contributes to its distinct chemical properties and applications.
Properties
CAS No. |
22594-81-6 |
|---|---|
Molecular Formula |
C3Cl3CsO3Ru |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
cesium;carbon monoxide;trichlororuthenium(1-) |
InChI |
InChI=1S/3CO.3ClH.Cs.Ru/c3*1-2;;;;;/h;;;3*1H;;/q;;;;;;+1;+2/p-3 |
InChI Key |
GXHWUVQTDBGPOA-UHFFFAOYSA-K |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].Cl[Ru-](Cl)Cl.[Cs+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


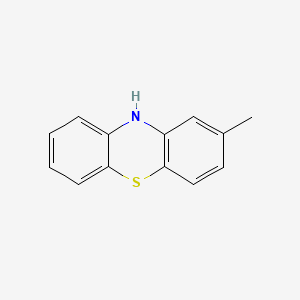

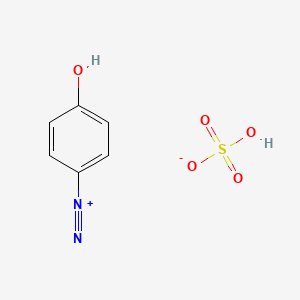
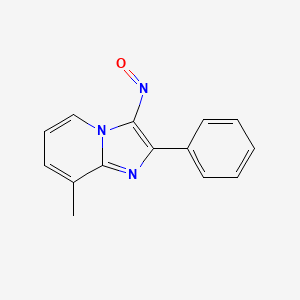






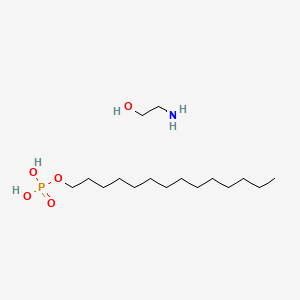
![1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea](/img/structure/B12664818.png)
